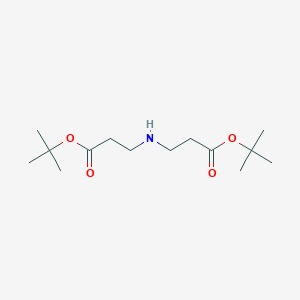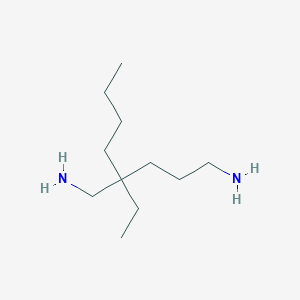
2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-hydroxypyridine N-oxide is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring two methyl groups at positions 2 and 4, a hydroxyl group at position 3, and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-3-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like methyltrioxorhenium (MTO) . Another method includes the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes using packed-bed microreactors. These reactors utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient process compared to batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-3-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to 2,4-dimethyl-3-hydroxypyridine.
Substitution: The hydroxyl and N-oxide groups can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 2,4-dimethyl-3-hydroxypyridine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-hydroxypyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can act as both an electron donor and acceptor, facilitating various biochemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypyridine N-oxide: Similar structure but lacks the methyl groups at positions 2 and 4.
2,2’-Bipyridine N-oxide: Contains two pyridine rings connected by a single bond.
2-Amino-3-hydroxypyridine: Contains an amino group at position 2 instead of the N-oxide group.
Uniqueness
2,4-Dimethyl-3-hydroxypyridine N-oxide is unique due to the presence of both methyl groups and the N-oxide functional group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
143509-33-5 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |
Clave InChI |
WTLQWBXWBUCMDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
SMILES canónico |
CC1=C(C(=[N+](C=C1)[O-])C)O |
Sinónimos |
3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)



![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)

![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
